molecular formula C20H18N4O4 B2909087 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea CAS No. 1207053-62-0

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Cat. No.: B2909087
CAS No.: 1207053-62-0
M. Wt: 378.388
InChI Key: LTGNAWUEPGTWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. Its molecular structure incorporates a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a scaffold frequently explored in pharmaceutical development for its potential bioactivity . The compound's specific research applications are currently under investigation, but molecules with similar architectures are often studied as intermediates in the synthesis of more complex active compounds or as potential modulators of biological pathways . This urea derivative is provided to the scientific community as a high-purity building block for drug discovery programs. Researchers can utilize this compound in the design and synthesis of novel chemical libraries, for target identification studies, or in high-throughput screening assays to uncover new therapeutic leads. Its structural features make it a versatile intermediate for further chemical functionalization. Applications: This product is intended for use in laboratory research as a chemical reference standard and synthetic intermediate. It is strictly for use by qualified professionals in a controlled laboratory setting. Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-13-5-8-19(24-23-13)28-16-4-2-3-14(11-16)21-20(25)22-15-6-7-17-18(12-15)27-10-9-26-17/h2-8,11-12H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGNAWUEPGTWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Urea Derivatives with Heterocyclic Cores

Target Compound vs. 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a)
  • Structural Differences :
    • Core : The target compound uses a pyridazine-oxy-phenyl group, while 15a () incorporates a triazole-pyridine core.
    • Substituents : The target has a 6-methylpyridazine substituent, whereas 15a includes a 3-nitrophenyl and 4-methoxyphenyl group.
  • Synthesis : Both compounds employ urea-forming reactions, but 15a is synthesized via reflux with aniline derivatives in dioxane .
  • Potential Activity: The triazole-pyridine core in 15a may confer different binding affinities compared to the pyridazine in the target compound, possibly influencing kinase or antimicrobial activity.
Target Compound vs. 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea (15)
  • Structural Differences :
    • Core : Compound 15 () features a triazine-morpholine core, contrasting with the target’s benzodioxin-pyridazine system.
    • Substituents : The hydroxymethylphenyl group in 15 differs from the pyridazine-oxy-phenyl in the target.
  • Synthesis : Compound 15 is isolated via HPLC purification (26% yield), suggesting more complex purification needs compared to standard urea syntheses .
  • Biological Implications: Triazine derivatives are often kinase inhibitors, while benzodioxin-based compounds (e.g., ) show antibacterial activity, highlighting divergent therapeutic potentials .

Dihydrobenzo[1,4]dioxin-Containing Analogues

Target Compound vs. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine (15)
  • Structural Differences :
    • Functional Group : ’s compound is an ethanamine derivative, lacking the urea bridge and pyridazine substituent .
    • Substituents : The trifluoromethylbenzyl group may enhance lipophilicity compared to the target’s pyridazine-oxy-phenyl.
  • Activity : Compound 15 in is evaluated for antiviral activity against Venezuelan equine encephalitis virus, suggesting the dihydrobenzo[dioxin] moiety’s versatility in drug design .
Target Compound vs. 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea
  • Structural Differences: Core: ’s compound incorporates a pyrrolidinone ring, whereas the target compound uses a simpler urea linkage .
  • Substituent Effects : The trifluoromethylphenyl group in may improve metabolic stability compared to the pyridazine group.

Pyridazine-Containing Analogues

Target Compound vs. 1-(3-fluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
  • Structural Differences: Pyridazine Substitution: ’s compound has a pyridazinone (6-oxo group) and fluorophenyl, unlike the target’s 6-methylpyridazine . Molecular Weight: The target compound (estimated ~391.4 g/mol) is heavier than ’s analogue (353.3 g/mol).

Research Implications and Gaps

  • Synthetic Optimization : The low yields in some analogues (e.g., 26% in ) highlight the need for improved methodologies for urea-linked compounds .
  • Structure-Activity Relationships (SAR) : Systematic studies comparing substituents (e.g., methylpyridazine vs. trifluoromethylphenyl) could elucidate key pharmacophoric elements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.